3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group and a propanoic acid moiety attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid typically involves the formation of the oxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. These reactants undergo a cyclization reaction under acidic conditions to form the oxazole ring. The resulting intermediate is then subjected to further reactions to introduce the fluorophenyl and propanoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Enzymatic processes can also be employed to achieve high selectivity and purity. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the oxazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)propionic acid: Shares the fluorophenyl group but lacks the oxazole ring, leading to different chemical properties and applications.
3-(3-Fluorophenyl)propionic acid: Similar structure but with the fluorine atom in a different position, affecting its reactivity and interactions.
Uniqueness
3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid is unique due to the presence of both the fluorophenyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89150-32-3 |
---|---|
Molecular Formula |
C13H12FNO3 |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C13H12FNO3/c1-8-15-13(9-2-4-10(14)5-3-9)11(18-8)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
InChI Key |
SYEAAXAOPKGDGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.